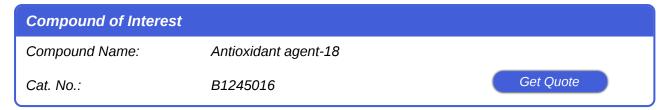


HPLC method for quantification of Antioxidant agent-18

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An Application Note and Protocol for the Quantification of **Antioxidant Agent-18** by High-Performance Liquid Chromatography (HPLC).

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of **Antioxidant agent-18**, a novel therapeutic compound. The method is demonstrated to be specific, linear, accurate, and precise, adhering to the International Council for Harmonisation (ICH) guidelines. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations containing **Antioxidant agent-18**.

Introduction

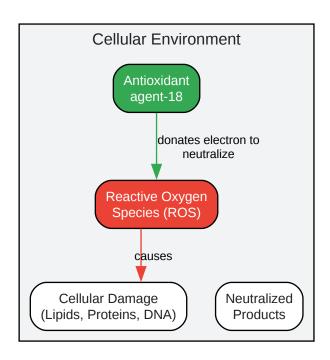
Antioxidant agent-18 is a potent phenolic compound under investigation for its significant therapeutic potential in mitigating cellular damage caused by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage implicated in numerous pathologies. The mechanism of action for many antioxidants involves the neutralization of these harmful free radicals.

Given its therapeutic promise, a reliable and robust analytical method is essential for the quantification of **Antioxidant agent-18** in bulk drug substances and finished pharmaceutical



products. This ensures product quality, consistency, and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and precision.[1][2]

This document provides a comprehensive protocol for the quantification of **Antioxidant agent-18** using an RP-HPLC method, including detailed procedures for sample preparation, chromatographic conditions, and complete method validation as per ICH Q2(R1) guidelines.[3] [4][5]



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Caption: Antioxidant agent-18 mitigating oxidative stress.

Experimental ProtocolsInstrumentation, Chemicals, and Reagents

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven. A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is used for separation.[2][6]
- Chemicals:



- Antioxidant agent-18 Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Formic Acid (AR Grade)
- Ultrapure Water (Type 1)
- Glassware and Consumables:
 - Volumetric flasks (Class A)
 - Pipettes (Class A)
 - Autosampler vials
 - Syringe filters (0.45 μm)

Chromatographic Conditions

The separation and quantification are achieved using the following isocratic conditions.

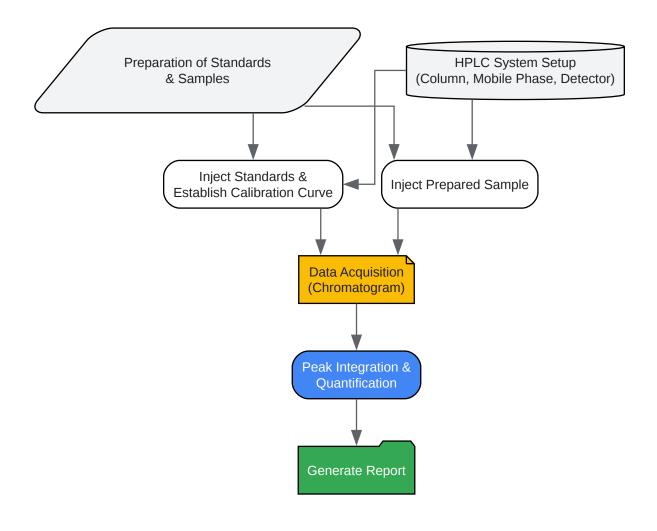
Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (55:45 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection	UV at 280 nm
Run Time	10 minutes



Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Antioxidant agent-18** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.[6]
- Sample Preparation:
 - Accurately weigh a quantity of the powdered formulation equivalent to 100 mg of Antioxidant agent-18.
 - Transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
 - Dilute to volume with the mobile phase and mix thoroughly.
 - Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.
 - \circ Further dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 100 $\mu g/mL$.





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Caption: Experimental workflow for HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo solution (containing all formulation excipients except **Antioxidant agent-18**). The resulting chromatograms showed no interfering peaks at the retention time of **Antioxidant agent-18**, confirming the method's specificity.



Linearity

The linearity of the method was determined by analyzing the prepared working standard solutions at six concentration levels (10-100 μ g/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result	Acceptance Criteria
Linearity Range	10 - 100 μg/mL	-
Regression Equation	y = 45872x + 1253	-
Correlation Coefficient (R²)	0.9998	R ² ≥ 0.999

Accuracy

Accuracy was determined by the standard addition method.[8] The sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration) in triplicate. The percentage recovery was then calculated.

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	80	79.6	99.5%	
100%	100	100.2	100.2%	99.8%
120%	120	119.6	99.7%	

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[4]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4][5]

 Repeatability: Six replicate injections of the sample solution (100 μg/mL) were performed on the same day.



• Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level	% RSD (Relative Standard Deviation)	Acceptance Criteria
Repeatability (n=6)	0.45%	%RSD ≤ 2.0%
Intermediate Precision (n=6)	0.68%	%RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (μg/mL)	Method
LOD	0.5 μg/mL	3.3 x (Standard Deviation / Slope)
LOQ	1.5 μg/mL	10 x (Standard Deviation / Slope)

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The effect on the peak area and retention time was recorded, and the %RSD was calculated.

Parameter Varied	Variation	%RSD of Peak Area
Flow Rate (mL/min)	± 0.1	0.85%
Column Temperature (°C)	± 2	0.55%
Mobile Phase (Organic Content)	± 2%	1.10%

Acceptance Criteria: %RSD should be ≤ 2.0 %.



Conclusion

The developed RP-HPLC method for the quantification of **Antioxidant agent-18** is simple, specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of **Antioxidant agent-18** in pharmaceutical formulations. The method adheres to the standards set by the ICH guidelines, ensuring reliable and consistent results.

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